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molecular formula C9H7BrO2 B1273746 (5-Bromo-1-benzofuran-2-yl)methanol CAS No. 38220-77-8

(5-Bromo-1-benzofuran-2-yl)methanol

Cat. No. B1273746
M. Wt: 227.05 g/mol
InChI Key: JYYWIDBNICYLBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07829585B2

Procedure details

To a tetrahydrofuran (20 mL) solution of lithium aluminum hydride (706 mg, 18.6 mmol) was added aluminum chloride (2.98 g, 22.3 mmol), which was stirred until the aluminum chloride dissolved in tetrahydrofuran. Then, to the reaction mixture was added 5-bromo-benzofuran-2-carboxylic acid ethyl ester (1.00 g, 3.72 mmol) described in Production Example 56-1-1 at 0° C. followed by stirring at 0° C. for 20 minutes. To the reaction solution was added aqueous ammonium followed by filtering through Celite. The filtrate was concentrated under a reduced pressure and the residue was purified by silica gel column chromatography (heptane:ethyl acetate=2:1) to obtain the title compound (780 mg, 92%) as a white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
706 mg
Type
reactant
Reaction Step Five
Quantity
2.98 g
Type
reactant
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Five
Yield
92%

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[Cl-].[Al+3].[Cl-].[Cl-].C([O:13][C:14]([C:16]1[O:17][C:18]2[CH:24]=[CH:23][C:22]([Br:25])=[CH:21][C:19]=2[CH:20]=1)=O)C.[NH4+]>O1CCCC1>[Br:25][C:22]1[CH:23]=[CH:24][C:18]2[O:17][C:16]([CH2:14][OH:13])=[CH:20][C:19]=2[CH:21]=1 |f:0.1.2.3.4.5,6.7.8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
C(C)OC(=O)C=1OC2=C(C1)C=C(C=C2)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
706 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
2.98 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
by stirring at 0° C. for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
described in Production Example 56-1-1 at 0° C.
FILTRATION
Type
FILTRATION
Details
by filtering through Celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under a reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (heptane:ethyl acetate=2:1)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
BrC=1C=CC2=C(C=C(O2)CO)C1
Measurements
Type Value Analysis
AMOUNT: MASS 780 mg
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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